2-Chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)acetamide is a chemical compound with the molecular formula and a molecular weight of 307.82 g/mol. It is classified as an organic compound containing both a chloro and a dioxido group, making it of interest in various scientific applications, particularly in medicinal chemistry and synthetic organic chemistry. The compound is also identified by its CAS number 850188-43-1, which provides a unique identifier for chemical substances.
The synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)acetamide can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
The synthesis often requires specific reagents and catalysts to facilitate reactions, such as:
The molecular structure of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)acetamide can be represented using various structural formulas. The compound features:
The compound's structural representation can be illustrated using SMILES notation: O=S(CC1NC(CCl)=O)(C=C1)=O
, indicating the arrangement of atoms and functional groups within the molecule.
2-Chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:
The reactivity of this compound is influenced by its electron-withdrawing chloro group, which enhances electrophilicity at adjacent sites, facilitating further chemical transformations.
Potential mechanisms could include:
Key physical properties include:
Chemical properties include:
2-Chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)acetamide has potential applications in:
This compound's unique structural features make it a valuable subject for further research in drug development and synthetic applications.
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: